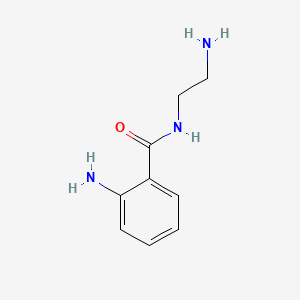

2-amino-N-(2-aminoethyl)benzamide

Übersicht

Beschreibung

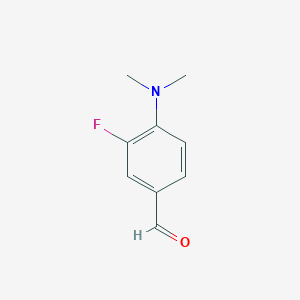

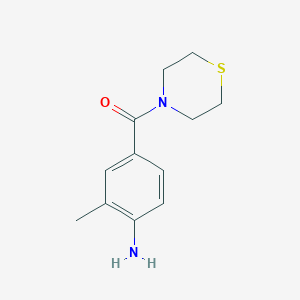

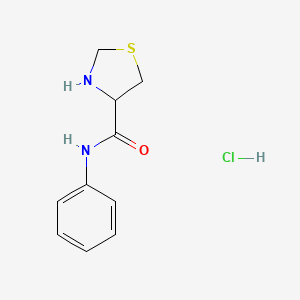

2-Amino-N-(2-aminoethyl)benzamide is a compound with the CAS Number: 98960-81-7 . It has a molecular weight of 179.22 and its IUPAC name is 2-amino-N-(2-aminoethyl)benzamide . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-aminoethyl)benzamide is C9H13N3O . It has an average mass of 179.219 Da and a monoisotopic mass of 179.105865 Da .Physical And Chemical Properties Analysis

2-Amino-N-(2-aminoethyl)benzamide has a density of 1.2±0.1 g/cm^3, a boiling point of 412.3±30.0 °C at 760 mmHg, and a flash point of 203.1±24.6 °C . It has 4 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds . Its polar surface area is 81 Å^2 .Wissenschaftliche Forschungsanwendungen

Glycan Labeling and Analysis

2-amino-N-(2-aminoethyl)benzamide: is utilized as a labeling reagent in glycan analysis. It has been specifically used in the separation and preparation of N-glycans . This compound allows for the effective immobilization of glycans on microarray surfaces, which is crucial for functional studies .

Material Science

In material science, this compound’s properties can be harnessed in the synthesis of new materials, especially those requiring specific molecular configurations that include amine groups for bonding or interaction with other compounds .

Chemical Synthesis

2-amino-N-(2-aminoethyl)benzamide: plays a role in chemical synthesis where it may serve as a building block for more complex molecules. Its dual amine functionality makes it a versatile intermediate in the synthesis of various chemical compounds .

Chromatography

The compound is used in chromatographic processes to facilitate the separation of substances. Its structure can interact with various molecules, making it useful in the purification steps of chemical analysis .

Analytical Chemistry

In analytical chemistry, 2-amino-N-(2-aminoethyl)benzamide can be used as a standard or a reagent in the qualitative and quantitative analysis of chemical substances due to its well-defined structure and properties .

Biochemistry Applications

It finds applications in biochemistry, for instance, in studies related to DNA stability, protein identification, and the manufacture of ion-pair receptors based on biological models .

Life Science Research

The compound is relevant in life science research, where it may be used in the study of biological processes and as a reagent in the development of pharmaceuticals .

Pharmacological Studies

Lastly, 2-amino-N-(2-aminoethyl)benzamide could be used in pharmacological studies, particularly in the design and development of new drugs that target specific proteins or biological pathways .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVBIJDFUDYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-amino-N-(2-aminoethyl)benzamide used in analyzing chondroitin sulfate oligosaccharides (CSOs)?

A: CSOs are complex molecules with challenging structural analysis due to their instability and low mass spectrometry detection sensitivity []. AEAB serves as a fluorescent linker, enhancing the detection sensitivity of CSOs in techniques like HPLC and mass spectrometry. The fluorescent tag allows for better visualization and separation of different CSO isomers, which are crucial for understanding their individual biological roles [].

Q2: How does AEAB labeling assist in studying the impact of pregnancy-related diseases on human milk oligosaccharides (HMOs)?

A: Similar to CSOs, analyzing HMOs requires sensitive detection methods. AEAB labeling combined with liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of individual HMOs in colostrum samples []. This enables researchers to compare HMO profiles between mothers with and without pregnancy-related diseases like gestational diabetes mellitus and pregnancy-induced hypertension, providing insights into how these conditions affect HMO composition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)